2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Overview
Description
2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic compound featuring a unique structure that combines a pyrazine ring, a piperidine ring, and a cyclopenta[c]pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multiple steps:
Formation of the Pyrazine Ring: The synthesis begins with the preparation of 5-methylpyrazine-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride.
Piperidine Derivative Synthesis: The acid chloride is reacted with piperidine to form 1-(5-methylpyrazine-2-carbonyl)piperidine.
Cyclopenta[c]pyridazinone Core Construction: The piperidine derivative is then coupled with a cyclopentadiene derivative under specific conditions to form the cyclopenta[c]pyridazinone core.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to enhance yield and purity. This involves:
Catalysts: Use of specific catalysts to accelerate reactions.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.
Temperature Control: Precise temperature regulation to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Halides, amines, or thiols for substitution reactions.
Major Products
Oxidized Derivatives: Various oxidized forms of the pyrazine ring.
Reduced Derivatives: Alcohol derivatives from the reduction of the carbonyl group.
Substituted Derivatives: Compounds with different substituents on the pyrazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to modulate specific biological pathways makes it a promising candidate for treating various diseases, including cancer and neurological disorders.
Industry
Industrially, the compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazine Derivatives: Compounds like 5-methylpyrazine-2-carboxylic acid share the pyrazine ring structure.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid derivatives.
Cyclopenta[c]pyridazinone Derivatives: Other cyclopenta[c]pyridazinone compounds with different substituents.
Uniqueness
The uniqueness of 2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one lies in its combined structure, which integrates multiple pharmacophores into a single molecule. This structural complexity allows for diverse biological activities and makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
2-[[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13-10-21-17(11-20-13)19(26)23-7-5-14(6-8-23)12-24-18(25)9-15-3-2-4-16(15)22-24/h9-11,14H,2-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIMUJMQYADIJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(CC2)CN3C(=O)C=C4CCCC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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